molecular formula C5H4N4 B11924480 3H-Pyrazolo[3,4-d]pyrimidine CAS No. 271-79-4

3H-Pyrazolo[3,4-d]pyrimidine

Cat. No.: B11924480
CAS No.: 271-79-4
M. Wt: 120.11 g/mol
InChI Key: ZKLZWYYOUIMSJD-UHFFFAOYSA-N
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Description

3H-Pyrazolo[3,4-d]pyrimidine is a nitrogen-containing heterocyclic compound that serves as a key scaffold in medicinal chemistry and drug discovery research. Its structure is a bioisostere of the purine nucleus, allowing it to mimic adenine and interact with a variety of enzymatic targets, most notably protein kinases. This property makes it an exceptionally valuable precursor for developing novel therapeutic agents. A significant area of investigation for pyrazolo[3,4-d]pyrimidine derivatives is in oncology research. These compounds have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including colorectal carcinoma (HCT-116), lung carcinoma (A549), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2). The mechanism of action is often linked to the inhibition of critical kinase enzymes involved in cell cycle progression and signal transduction. Research has shown that these compounds can act as inhibitors of epidermal growth factor receptor (EGFR), both wild-type and mutant forms, as well as cyclin-dependent kinase 2 (CDK2), Bruton's tyrosine kinase (BTK), and Src kinase. The anticancer effects are further mediated through the induction of apoptosis and cell cycle arrest. Beyond oncology, emerging research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in antimicrobial studies. Some derivatives have shown growth inhibition against pathogens such as Staphylococcus aureus and Escherichia coli , suggesting a potential for dual-activity agents in immunocompromised models. Handling Note: This chemical is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to their institution's safety protocols before handling. Specific hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

271-79-4

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

3H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1,3H,2H2

InChI Key

ZKLZWYYOUIMSJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2N=N1

Origin of Product

United States

The Indispensable Role of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds, characterized by their cyclic structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, are fundamental to the fabric of life and the advancement of chemical sciences. wisdomlib.orgopenaccessjournals.com Their prevalence in nature is vast, forming the core of many biologically essential molecules like nucleic acid bases (adenine, guanine), amino acids (histidine, tryptophan), and vitamins (thiamine, riboflavin). numberanalytics.com This inherent biological relevance makes them a cornerstone of medicinal chemistry and drug development. zenodo.org

The unique electronic and structural properties conferred by the heteroatoms allow these compounds to engage in a wide array of chemical reactions and biological interactions. openaccessjournals.com This versatility has been harnessed to create a multitude of synthetic heterocyclic compounds with diverse applications, ranging from pharmaceuticals and agrochemicals to materials science. openaccessjournals.comnumberanalytics.com In the pharmaceutical arena, a significant portion of modern drugs incorporates heterocyclic rings, which are often critical to their therapeutic activity. numberanalytics.comzenodo.org These compounds have been successfully developed into treatments for a wide spectrum of diseases, including cancer, infections, and inflammatory conditions. zenodo.orgijsrtjournal.com

Synthetic Methodologies for 3h Pyrazolo 3,4 D Pyrimidine and Its Derivatives

Conventional Synthetic Routes to the 3H-Pyrazolo[3,4-d]pyrimidine Nucleus

Conventional methods for synthesizing the this compound core have been well-established, providing reliable pathways to this important heterocyclic system. These routes typically involve multi-step sequences and the use of various reagents to build the fused ring structure.

Cyclization Reactions from Pyrazole (B372694) Precursors

A predominant strategy for the synthesis of 3H-pyrazolo[3,4-d]pyrimidines involves the cyclization of functionalized pyrazole precursors. These precursors are often ortho-amino-substituted pyrazoles, which can react with various one-carbon synthons to form the pyrimidine (B1678525) ring.

One common approach begins with 5-aminopyrazole-4-carbaldehydes. These compounds can undergo cyclization with reagents like formamide (B127407) or benzamide (B126) in the presence of phosphorus tribromide (PBr3) to yield the corresponding pyrazolo[3,4-d]pyrimidines. semanticscholar.org This method leverages the reactivity of the amino and aldehyde groups to construct the fused pyrimidine ring.

Another versatile set of precursors are 5-aminopyrazole-4-carbonitriles. These can be converted to the target pyrazolo[3,4-d]pyrimidines through various cyclization strategies, as detailed in a subsequent section.

Furthermore, a one-flask synthetic method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of PBr3. Subsequent treatment with hexamethyldisilazane (B44280) induces heterocyclization to produce the pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com This process involves a sequence of Vilsmeier amidination, imination, and intermolecular heterocyclization reactions. mdpi.com

The following table summarizes some examples of cyclization reactions from pyrazole precursors:

Pyrazole PrecursorReagent(s)ProductReference
5-Aminopyrazole-4-carbaldehydeFormamide, PBr3Pyrazolo[3,4-d]pyrimidine semanticscholar.org
5-AminopyrazoleN,N-substituted amide, PBr3, HexamethyldisilazanePyrazolo[3,4-d]pyrimidine derivative mdpi.com

Approaches Involving Pyrimidine Ring Construction

The construction of the pyrimidine ring onto a pre-existing pyrazole core is a cornerstone of pyrazolo[3,4-d]pyrimidine synthesis. This approach often utilizes ortho-disubstituted pyrazoles that can undergo cyclocondensation with various reagents.

A prevalent method starts with 5-aminopyrazoles, which can be reacted with a variety of C1-synthons to form the pyrimidine ring. For instance, the reaction of 5-aminopyrazoles with formamide, often facilitated by a coupling agent like phosphorus tribromide (PBr3), is a common route to produce pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net

Another strategy involves the use of orthoesters. 5-aminopyrazole-4-carbonitriles can be reacted with orthoesters, such as triethylorthoformate, to form an intermediate imidate. nih.govresearchgate.net This imidate can then be cyclized with ammonia (B1221849) or amines to yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net

Furthermore, the cyclocondensation of 5-aminopyrazole-4-carboxamides with aroyl halides provides a direct route to 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones. asianpubs.org This reaction can be performed under conventional heating in a solvent like acetonitrile (B52724). asianpubs.org

A summary of these approaches is presented in the table below:

Pyrazole PrecursorReagent(s)Product TypeReference
5-AminopyrazoleFormamide, PBr3Pyrazolo[3,4-d]pyrimidine mdpi.comresearchgate.net
5-Aminopyrazole-4-carbonitrileTriethylorthoformate, then Ammonia/Amine4-Aminopyrazolo[3,4-d]pyrimidine nih.govresearchgate.net
5-Amino-1-phenyl-1H-pyrazole-4-carboxamideAroyl halide1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one asianpubs.org

Synthesis via 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

5-Amino-1H-pyrazole-4-carbonitrile and its derivatives are highly versatile precursors for the synthesis of a wide range of 3H-pyrazolo[3,4-d]pyrimidines. The presence of the ortho-amino and cyano groups allows for various cyclization reactions to form the fused pyrimidine ring.

One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of a base like potassium t-butoxide in boiling t-butanol. asianpubs.org This cyclocondensation reaction directly affords 4-amino-pyrazolo[3,4-d]pyrimidine derivatives in good yields. asianpubs.org

Another important route is the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux conditions. mdpi.com This reaction leads to the formation of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com This product can then be further alkylated at the N-5 position using various alkylating agents in the presence of a base. mdpi.com

Furthermore, 5-amino-1H-pyrazole-4-carbonitrile derivatives can be converted into intermediate ethoxymethyleneamino derivatives by reacting with triethylorthoformate in refluxing acetic anhydride (B1165640). nih.gov These intermediates can then be treated with aqueous alcoholic ammonia to yield 4-aminopyrazolo[3,4-d]pyrimidines. nih.gov

The following table provides a summary of these synthetic routes:

Starting MaterialReagent(s)ProductReference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrilesAryl nitriles, Potassium t-butoxide4-Amino-pyrazolo[3,4-d]pyrimidine derivatives asianpubs.org
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic acid3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com
5-Amino-1H-pyrazole-4-carbonitrile derivativesTriethylorthoformate, then aqueous alcoholic ammonia4-Aminopyrazolo[3,4-d]pyrimidines nih.gov

Utilization of 5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile as a Starting Material

The specifically substituted pyrazole, 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile, serves as a key starting material for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. ekb.eg This precursor can be prepared by the reaction of 1,1'-dicyano-2,2'-dithiomethylmethylene with 4-nitrophenylhydrazine (B89600) in dioxane with a catalytic amount of piperidine. ekb.eg

The resulting pyrazole can undergo several cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core. For instance, refluxing with formamide in the presence of acetic anhydride yields the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. ekb.eg Alternatively, treatment with triethyl orthoformate followed by an ethanolic solution of sodium hydrogen sulfide (B99878) leads to the formation of the pyrimidine-4(5H)-thione derivative. ekb.eg

The reaction of this precursor with carbon disulfide can lead to different products depending on the reaction medium. In pyridine (B92270), a 6-imino-1,3-thiazine-2(1H)-thione is formed, while in aqueous potassium hydroxide (B78521), a pyrimidine dithione is obtained. ekb.eg

A summary of reactions using this starting material is presented below:

Reagent(s)Product TypeReference
Formamide, Acetic Anhydride4-Aminopyrazolo[3,4-d]pyrimidine ekb.eg
Triethyl orthoformate, Sodium hydrogen sulfidePyrimidine-4(5H)-thione derivative ekb.eg
Carbon disulfide in Pyridine6-Imino-1,3-thiazine-2(1H)-thione ekb.eg
Carbon disulfide in aqueous Potassium HydroxidePyrimidine dithione ekb.eg

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. In the context of this compound synthesis, green chemistry principles have been applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Conditions and Microwave-Assisted Reactions

A prominent green chemistry approach in the synthesis of 3H-pyrazolo[3,4-d]pyrimidines is the use of solvent-free reaction conditions, often coupled with microwave irradiation. These methods offer several advantages over conventional heating, including significantly reduced reaction times, higher yields, and simpler work-up procedures. asianpubs.orgkent.ac.ukresearchgate.net

For example, the synthesis of new 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones has been achieved by reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with aroyl halides under microwave irradiation in the absence of a solvent. asianpubs.org This method proved to be much faster and produced higher yields compared to the classical approach of refluxing in acetonitrile. asianpubs.org

Another example is the one-pot microwave-assisted cyclocondensation of 3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amines with diethyl ethoxymethylenemalonate (EMME) under solvent-free conditions to produce ethyl 4-oxo-8-substituted-pyrazolo[3,2-e]pyrimido[1,2-c]pyrimidine-3-carboxylates. scispace.com This microwave-assisted method provided the products in significantly higher yields and shorter reaction times compared to the conventional two-step thermal method. scispace.com

The table below compares conventional and microwave-assisted methods for the synthesis of some this compound derivatives:

ReactionConventional MethodMicrowave-Assisted MethodReference
5-Amino-1-phenyl-1H-pyrazole-4-carboxamides + Aroyl halidesReflux in acetonitrile (300-480 min)Solvent-free (time not specified, but significantly shorter) asianpubs.org
3-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amines + EMMEHeating at 130-190°C (3-3.5 h), then cyclization in boiling diphenyl etherSolvent-free (17-20 min) scispace.com

These examples highlight the significant advantages of employing green chemistry techniques in the synthesis of this important class of heterocyclic compounds. The reduction in reaction time and the elimination of solvents contribute to more sustainable and efficient chemical processes.

Catalyzed Reactions

Catalysis plays a pivotal role in the efficient synthesis of pyrazolo[3,4-d]pyrimidines, offering advantages such as improved reaction rates, higher yields, and milder reaction conditions.

Montmorillonite K10: Montmorillonite K10, a type of clay, serves as an efficient, reusable, and environmentally friendly solid acid catalyst for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones. asianpubs.orgresearchgate.netrsc.org This method involves the heterocyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamides with orthoesters under solvent-free conditions. asianpubs.orgresearchgate.net The use of Montmorillonite K10 offers several benefits, including a simple procedure, easy work-up, short reaction times, and high yields, while avoiding volatile and hazardous organic solvents. asianpubs.orgresearchgate.net The catalyst can be easily separated from the product and reused with only a slight reduction in its activity. asianpubs.orgresearchgate.net Research has shown that in the absence of the catalyst, the reaction yields are significantly lower. asianpubs.org For instance, the synthesis of certain pyrazolo[3,4-d]pyrimidin-4-ones at 100 ºC with 0.01 g of Montmorillonite K10 gave the best results. asianpubs.org This catalyst has also been effectively used in the synthesis of other heterocyclic compounds like pyrano[2,3-c]pyrazoles. mdpi.comscirp.org

Application of Green Solvents

The principles of green chemistry are increasingly being integrated into synthetic protocols for pyrazolo[3,4-d]pyrimidines to minimize environmental impact.

Glycerol (B35011): Glycerol has been identified as an excellent green solvent for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. iosrjournals.orgresearchgate.netresearchgate.net Its desirable properties include being environmentally benign, economical, readily available, biodegradable, non-flammable, and having a low vapor pressure. iosrjournals.orgeurjchem.com An efficient, one-pot procedure has been developed for synthesizing pyrazolo[3,4-d]pyrimidine derivatives by reacting an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea (B33335) or thiourea (B124793) in glycerol. iosrjournals.orgresearchgate.net This method provides high yields in short reaction times without the need for harsh conditions. iosrjournals.orgresearchgate.net While glycerol can promote the reaction on its own, the use of a catalyst like p-toluenesulfonic acid (p-TSA) has been shown to significantly improve the yield. iosrjournals.org For example, a pilot experiment for the synthesis of 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,3a-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one using 2 mol% of p-TSA resulted in a 91% yield, whereas the reaction without a catalyst yielded only 37%. iosrjournals.org

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of advanced strategies for constructing complex molecules like 3H-pyrazolo[3,4-d]pyrimidines.

One-Pot Synthetic Procedures

One-pot reactions have become a powerful tool in organic synthesis due to their green nature and high atom economy, as they eliminate the need for isolating intermediates. orientjchem.orgsemanticscholar.org Several one-pot methods for synthesizing pyrazolo[3,4-d]pyrimidines have been reported.

One such method involves the condensation of 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). orientjchem.org Another approach is the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitriles with lower aliphatic acids in the presence of phosphorus oxychloride (POCl₃). mdpi.com

A novel one-flask synthesis involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of PBr₃, followed by the addition of hexamethyldisilazane for heterocyclization. semanticscholar.orgmdpi.com This process involves Vilsmeier amidination, imination, and sequential intermolecular heterocyclization. semanticscholar.orgmdpi.com The use of commercially available DMF as a solvent for preparing the Vilsmeier reagent in this procedure has been found to be optimal. semanticscholar.org

The following table summarizes a one-pot synthesis of various pyrazolo[3,4-d]pyrimidine derivatives.

Starting MaterialReagentsProductYield (%)Reference
5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazoleDMF, PBr₃, NH(SiMe₃)₂1-Phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine91 semanticscholar.orgmdpi.com
5-amino-3-(t-butyl)-1-phenyl-1H-pyrazoleDMF, PBr₃, NH(SiMe₃)₂3-(t-Butyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine85 semanticscholar.org
5-amino-3-(p-chlorophenyl)-1-phenyl-1H-pyrazoleDMF, PBr₃, NH(SiMe₃)₂3-(p-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine88 semanticscholar.org
5-amino-3-(p-methoxyphenyl)-1-phenyl-1H-pyrazoleDMF, PBr₃, NH(SiMe₃)₂3-(p-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine79 semanticscholar.org

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. scielo.org.mxpreprints.org An environmentally benign, simple, and efficient one-pot, three-component procedure for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been developed. iosrjournals.orgresearchgate.net This reaction involves an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea or thiourea in glycerol. iosrjournals.orgresearchgate.net This method is advantageous as it produces high yields in short reaction times and avoids harsh reaction conditions. iosrjournals.orgresearchgate.net

A study on the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, which are structurally related to pyrazolopyrimidines, utilized glycerol as a solvent for the condensation of ethyl acetoacetate, hydrazine, an aromatic aldehyde, and malononitrile, achieving excellent yields without an additional catalyst. eurjchem.com

Bioisosteric Replacement Strategies in Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to create a new compound with similar biological activity, is a key strategy in drug design. mdpi.comacs.orgorientjchem.org The pyrazolo[3,4-d]pyrimidine scaffold is considered a bioisostere of the purine (B94841) ring system. mdpi.comnih.govnih.gov This similarity allows it to interact with biological targets, such as kinases, in a comparable manner to adenine (B156593). mdpi.comnih.gov

This strategy has been employed to design novel pyrazolo[3,4-d]pyrimidine derivatives as potential anticancer agents. mdpi.comnih.gov For instance, new derivatives were designed to mimic the pharmacophoric features of known EGFR-tyrosine kinase inhibitors by using the 1H-pyrazolo[3,4-d]pyrimidine core as a bioisosteric replacement for the quinazoline (B50416) scaffold. mdpi.com In another example, bioisosteric replacement of the purine scaffold in the ligand roscovitine (B1683857) with pyrazolo[3,4-d]pyrimidine was explored to create novel CDK2 inhibitors. nih.gov This approach aims to maintain the essential interactions at the kinase domain while potentially improving other properties of the molecule. mdpi.comnih.gov

Hydrazinolysis of Chlorinated Derivatives

Hydrazinolysis of chlorinated pyrazolo[3,4-d]pyrimidine precursors is a common and effective method for introducing a hydrazinyl group, which can then be used as a handle for further functionalization. nih.govsmolecule.comnih.gov

The synthesis typically starts with the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one derivative using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro-pyrazolo[3,4-d]pyrimidine. nih.govnih.gov This chlorinated intermediate is then reacted with hydrazine hydrate, often under reflux in a solvent like ethanol, to produce the 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine derivative. nih.govnih.govnih.gov

For example, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be converted to 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine via hydrazinolysis. nih.gov Similarly, 1-(4-fluorophenyl)-4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts with hydrazine hydrate in refluxing ethanol to give 1-(4-fluorophenyl)-4-hydrazinyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov The resulting hydrazinyl derivatives are valuable intermediates for synthesizing a variety of new compounds with potential biological activities. nih.govnih.gov

Synthesis of Fused Triazolo-Pyrazolo[3,4-d]pyrimidine Systems

The fusion of a triazole ring to the pyrazolo[3,4-d]pyrimidine core results in various tricyclic and tetracyclic heterocyclic systems with significant chemical and pharmacological importance. These fused systems are synthesized by constructing a triazole ring onto a pre-existing pyrazolo[3,4-d]pyrimidine scaffold, most commonly through the cyclization of a 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine intermediate. The specific isomer of the resulting fused system depends on the starting materials and the cyclizing reagents employed.

Synthesis via Hydrazinyl-Pyrazolo[3,4-d]pyrimidines

A prevalent strategy for constructing fused triazolo-pyrazolo[3,4-d]pyrimidine systems involves the chemical modification of a 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine intermediate. This versatile precursor allows for the annulation of a triazole ring through various cyclocondensation reactions.

The synthesis typically begins with the preparation of the 4-hydrazinyl derivative. For instance, 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be subjected to hydrazinolysis to yield 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. nih.gov This key intermediate serves as a building block for further elaboration.

The subsequent cyclization to form the triazole ring can be achieved using a variety of one-carbon donors. Refluxing the hydrazine derivative with reagents such as triethyl orthoformate, trifluoroacetic acid, or trichloroacetic acid leads to the formation of the fused pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidine system. nih.gov Similarly, heating a hydrazine derivative with carbon disulfide in pyridine has been shown to produce a thioxo-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyrimidin derivative. rsc.org

Another approach involves the reaction of [3-aryl-4-imino-1-(4-nitrophenyl)pyrazol-5-yl]amine derivatives with carbon disulfide and potassium hydroxide in ethanol, which also yields a fused pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine thione. mdpi.com

Table 1: Synthesis of Fused Triazolo-Pyrazolo[3,4-d]pyrimidines from Hydrazine Derivatives

Starting MaterialReagent(s)Fused SystemReference
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineTriethyl orthoformate5-Methyl-7-phenyl-7H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidine nih.gov
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineTrifluoroacetic acid5-Methyl-7-phenyl-3-(trifluoromethyl)-7H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidine nih.gov
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineTrichloroacetic acid5-Methyl-7-phenyl-3-(trichloromethyl)-7H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidine nih.gov
Hydrazine derivative of pyrazolo[3,4-d]pyrimidineCarbon disulfide, PyridineThioxo-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-a]pyrimidine rsc.org
[3-Aryl-4-imino-1-(4-nitrophenyl)pyrazol-5-yl]amineCarbon disulfide, KOH, Ethanol7-(4-Nitrophenyl)-9-aryl-7H-pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine-2(3H)-thione mdpi.com

Synthesis from Aminopyrazole Precursors

An alternative pathway to fused triazolo-pyrazolo[3,4-d]pyrimidine systems begins with appropriately substituted aminopyrazole derivatives, bypassing the isolation of the pyrazolo[3,4-d]pyrimidine intermediate.

One such method starts with 5-amino-4-cyanopyrazole, which is first coupled with an orthoester. The resulting imidate is then reacted with hydrazide derivatives to directly furnish the pyrazolo[3,4-d] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidine ring system. researchgate.net

In a different approach, 5-ethoxymethyleneamino-pyrazole-4-carbonitrile derivatives, obtained from the reaction of 5-amino-4-cyanopyrazoles with triethyl orthoformate, can be cyclized with benzhydrazide or hydrazine hydrate. mdpi.com This reaction leads to the formation of pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine and [4-iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine derivatives, respectively. mdpi.com The latter can be further cyclized with reagents like triethyl orthoformate or carbon disulfide to afford different pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine derivatives. mdpi.com

Table 2: Synthesis of Fused Systems from Aminopyrazole Derivatives

Starting MaterialReagent(s)IntermediateFinal ProductReference
Aminocyanopyrazole1. Orthoester 2. Hydrazide derivativesImidatePyrazolo[3,4-d] Current time information in Bangalore, IN.researchgate.nettriazolo[4,3-c]pyrimidines researchgate.net
5-Ethoxymethyleneamino-pyrazole-4-carbonitrileBenzhydrazide-Pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine mdpi.com
5-Ethoxymethyleneamino-pyrazole-4-carbonitrileHydrazine hydrate[4-Iminopyrazolo-[3,4-d]pyrimidin-5-yl]amine- mdpi.com
[4-Iminopyrazolo-[3,4-d]pyrimidin-5-yl]amineTriethyl orthoformate-Pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine mdpi.com
[4-Iminopyrazolo-[3,4-d]pyrimidin-5-yl]amineCarbon disulfide-Pyrazolo[4,3-e] Current time information in Bangalore, IN.researchgate.nettriazolo[1,5-c]pyrimidine-2(3H)-thione mdpi.com

These synthetic methodologies highlight the versatility of pyrazole and pyrazolo[3,4-d]pyrimidine precursors in constructing complex, fused heterocyclic systems. The choice of starting material and cyclizing agent allows for controlled synthesis of specific isomers, providing access to a diverse library of triazolo-pyrazolo[3,4-d]pyrimidine derivatives for further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed insights into the proton and carbon frameworks of these molecules.

¹H NMR Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within this compound derivatives. The chemical shifts (δ) of these protons are influenced by their electronic surroundings and spatial arrangement.

For instance, in a series of synthesized 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives, the proton on the pyrimidine ring typically appears as a singlet in the downfield region. For the parent compound in this series, this proton resonates at δ 8.13 ppm. mdpi.com Upon substitution at the N5 position, this chemical shift can be altered. For example, a methyl group at N5 results in a signal at δ 8.40 ppm, while a prop-2-yn-1-yl group shifts it to δ 8.54 ppm. mdpi.com The protons of substituent groups also provide characteristic signals. Methyl groups attached to the pyrimidine or pyrazole ring often appear as sharp singlets. For example, a methyl group at C3 is observed around δ 2.52-2.55 ppm. mdpi.com Aromatic protons of a phenyl group at N1 typically resonate as multiplets in the range of δ 7.33-8.12 ppm. mdpi.com

In other derivatives, such as 4-chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine, the pyrimidine proton is observed as a singlet at a significantly downfield shift of δ 8.82 ppm, with the aromatic protons of the nitrophenyl group appearing as a multiplet between δ 7.85 and 8.21 ppm. vulcanchem.com The presence of an iodine atom in 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine causes the pyrimidine protons to resonate in the δ 8.2–8.5 ppm range. vulcanchem.com

The following table summarizes representative ¹H NMR data for various this compound derivatives:

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
Compound H-pyrimidine Aromatic-H Other Protons
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 8.13 (s) 7.33-7.37 (m, 1H), 7.50-7.54 (m, 2H), 8.01-8.03 (m, 2H) 2.52 (s, 3H, CH₃), 12.34 (s, 1H, NH)
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 8.40 (s) 7.33-7.37 (m, 1H), 7.50-7.54 (m, 2H), 7.99-8.02 (m, 2H) 2.52 (s, 3H, C3-CH₃), 3.47 (s, 3H, N5-CH₃)
3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 8.54 (s) 7.39 (m, 1H), 7.54 (m, 2H), 7.99-8.02 (m, 2H) 2.55 (s, 3H, CH₃), 3.43 (t, 1H, C≡CH), 4.82 (d, 2H, CH₂)
4-chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine 8.82 (s) 7.85-8.21 (m, 4H) -

¹³C NMR Analysis for Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

In the case of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the carbon atoms of the pyrimidine ring resonate at δ 157.99 (C=O), 152.24, and 148.88 ppm, while the pyrazole carbons appear at δ 145.93, 138.29, 129.11, 126.62, 121.36, and 105.74 ppm. The methyl carbon gives a signal at δ 13.37 ppm. mdpi.com For a 4-chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine derivative, the pyrimidine carbon is observed at 143.6 ppm, and the carbon attached to the nitro group resonates at 147.8 ppm. vulcanchem.com The presence of an iodine atom at the C3 position in 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shifts the resonance of this carbon to δ 140–145 ppm, which is downfield compared to its non-iodinated counterparts that appear around δ 120–125 ppm. vulcanchem.com

The following table presents characteristic ¹³C NMR data for some this compound derivatives:

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives
Compound Pyrimidine Carbons Pyrazole Carbons Other Carbons
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 157.99, 152.24, 148.88 145.93, 138.29, 129.11, 126.62, 121.36, 105.74 13.37 (CH₃)
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 157.60, 151.90, 151.70 145.86, 138.27, 129.24, 126.66, 121.20, 104.94 13.41 (C3-CH₃), 33.15 (N5-CH₃)
4-chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine 143.6 - 147.8 (C-nitro)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Key vibrational frequencies observed in the IR spectra of these compounds include the stretching vibrations of C=O, C=N, C-Cl, and N-H bonds. For example, in pyrazolo[3,4-d]pyrimidin-4-one derivatives, a strong absorption band corresponding to the C=O stretching vibration is typically observed in the range of 1651-1680 cm⁻¹. researchgate.netmdpi.com The C=N stretching vibrations of the pyrimidine ring are usually found around 1454-1651 cm⁻¹. orientjchem.org In chloro-substituted derivatives, the C-Cl stretching vibration appears in the region of 730–760 cm⁻¹. vulcanchem.com For compounds with amino groups, N-H stretching vibrations are observed as characteristic bands. For instance, in 4-aminopyrazolo[3,4-d]pyrimidine derivatives, these bands appear around 3417 and 3325 cm⁻¹. ekb.eg

The following table summarizes key IR absorption bands for functional groups in this compound derivatives:

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives
Functional Group Absorption Range (cm⁻¹) Reference
C=O (Amide) 1651 - 1680 researchgate.net, mdpi.com
C=N (Pyrimidine) 1454 - 1651 orientjchem.org
C-Cl 730 - 760 vulcanchem.com
N-H (Amine) 3325 - 3417 ekb.eg
N-H (Amide) ~3227 ekb.eg

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound derivatives and confirming their elemental composition through the analysis of their mass-to-charge ratio (m/z).

In electrospray ionization mass spectrometry (ESI-MS), the molecular ion peak [M+H]⁺ or [M-H]⁻ is typically observed, which allows for the confirmation of the molecular weight. For example, the ESI-MS spectrum of 6-(hydroxymethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5-H)-one shows a [M-H]⁻ peak at m/z 283.20. mdpi.com Similarly, for 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a precursor to some pyrazolo[3,4-d]pyrimidines, the [M-H]⁺ peak is observed at m/z 183.11. mdpi.com

Electron impact mass spectrometry (EI-MS) provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation. For 3-amino-3a,4-dihydro-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, the molecular ion (M⁺) peak is observed at m/z 245.0, consistent with its molecular formula C₁₁H₁₁N₅S. orientjchem.org For 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] mdpi.comvulcanchem.comoxazin-4-one, a related precursor, the molecular ion peak is found at m/z 241. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography provides the most definitive three-dimensional structural information for crystalline this compound derivatives, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystal structure analysis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1) shows that the pyrazolopyrimidine unit is nearly planar, with a small dihedral angle of 1.22(8)° between the pyrazole and pyrimidine rings. mdpi.com The phenyl ring is inclined to the pyrazole ring by a dihedral angle of 5.29(9)°. mdpi.com In a related derivative, 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P4), the dihydropyrazolopyrimidine moiety is planar to within 0.0102(6) Å. mdpi.com

For a crystal of (R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide, the X-ray powder diffraction spectrum displays characteristic peaks at specific diffraction angles (2θ), confirming its unique crystalline form. google.com These studies are crucial for understanding the solid-state packing and hydrogen bonding networks that can influence the physical properties of the compounds.

Elemental Analysis for Compositional Confirmation

Elemental analysis provides quantitative information about the elemental composition of a compound, serving as a fundamental method to confirm the empirical and molecular formula of newly synthesized this compound derivatives.

The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values for the proposed molecular formula. For example, for 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-d]pyrimidine, the calculated elemental composition is C, 82.05%; H, 4.75%; N, 13.20%. The found values of C, 82.43%; H, 4.29%; N, 13.28% are in close agreement, thus confirming the molecular formula C₂₉H₂₀N₄. sharif.edu Similarly, for 4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one, the calculated percentages were C, 63.81%; H, 4.46%; N, 16.54%, and the found values were C, 63.72%; H, 4.39%; N, 16.48%. iosrjournals.org This close correlation between calculated and found values provides strong evidence for the successful synthesis of the target compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

In the study of this compound derivatives, Hirshfeld surface analysis and the associated 2D fingerprint plots have been instrumental in understanding the forces that govern their solid-state architecture. These analyses reveal that the crystal packing is predominantly influenced by a combination of hydrogen bonds, van der Waals forces, and π-stacking interactions.

A comprehensive analysis of several this compound derivatives has identified the most significant intermolecular contacts. The primary interactions are typically H···H, C···H/H···C, and N···H/H···N contacts. For instance, in a series of four newly synthesized pyrazolo[3,4-d]pyrimidines (P1–P4), H···H and C···H/H···C contacts were found to be the major contributors to the intermolecular forces. mdpi.com Similarly, a study on 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed that H···H, C···H/H···C, and N···H/H···N contacts accounted for 48.2%, 23.9%, and 17.4% of the total Hirshfeld surface, respectively. nih.govnih.gov

The following table summarizes the percentage contributions of the most significant intermolecular contacts for various this compound derivatives, as determined by Hirshfeld surface analysis.

Compound/DerivativeH···H Contacts (%)C···H/H···C Contacts (%)N···H/H···N Contacts (%)H···O/O···H Contacts (%)Other Contacts (%)Reference
3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine48.223.917.45.3C···N/N···C (2.6%), C···C (2.2%), C···O/O···C (0.5%) nih.gov
1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine47.017.017.6-H···S/S···H, C···C, C···S/S···C, N···S/S···N, C···N/N···C, N···N iucr.org
Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate43.5-17.417.9- iucr.org
Pyrazolo[3,4-d]pyrimidine polymorphs (9a and 9b)65.0 (for a related crystal 8)---C···C (1.3%), C···N/N···C (0.6%) mdpi.com

These studies collectively highlight the importance of hydrogen bonding and van der Waals forces in the crystal packing of this compound derivatives. For example, in the crystal structure of 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, C-H···O and C-H···N hydrogen bonds link adjacent molecules into chains, which are further connected into a three-dimensional network by C-H···π interactions. nih.govnih.gov In another example, 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine, C—H···π(ring) interactions and C—H···S hydrogen bonds form tubular structures, and π–π interactions are observed between parallel phenyl rings. iucr.org

Furthermore, the analysis of different polymorphs of a dipyrazolopyrimidine derivative revealed various types of hydrogen bonding interactions, including reciprocal N···H interactions and bidirectional π-stacking C···H interactions. mdpi.com The presence and nature of these intermolecular forces are crucial in determining the physicochemical properties of the compounds, such as their stability and solubility. nih.gov The detailed insights gained from Hirshfeld surface analysis are valuable for crystal engineering and the rational design of new this compound derivatives with desired solid-state properties.

Historical Context and Evolution of Research

The exploration of pyrazolo[3,4-d]pyrimidines dates back several decades, with initial interest sparked by their analogy to natural purines. orientjchem.org The first significant breakthrough in the context of kinase inhibition came in 1996 with the discovery of 4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP1) and 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) as inhibitors of the Src family of tyrosine kinases. mdpi.com This discovery laid the groundwork for the extensive investigation of this scaffold as a source of kinase inhibitors.

Over the years, synthetic methodologies for creating pyrazolo[3,4-d]pyrimidine derivatives have evolved significantly, allowing for the generation of diverse chemical libraries for biological screening. ekb.egresearchgate.net Researchers have employed various strategies, including multi-component reactions and the use of green solvents like glycerol (B35011), to improve the efficiency and environmental friendliness of the synthesis process. researchgate.net

The culmination of decades of research is exemplified by the successful development and clinical approval of drugs based on the pyrazolo[3,4-d]pyrimidine scaffold, such as the BTK inhibitor ibrutinib, used in the treatment of certain B-cell cancers. rsc.org The journey of 3H-Pyrazolo[3,4-d]pyrimidine from a chemical curiosity to a clinically relevant scaffold underscores the power of heterocyclic chemistry in addressing significant medical challenges.

Computational Chemistry and Molecular Modeling Studies of 3h Pyrazolo 3,4 D Pyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For pyrazolo[3,4-d]pyrimidine and its derivatives, DFT calculations are crucial for understanding their intrinsic properties, which in turn govern their chemical reactivity and biological function.

DFT methods, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) or 6-31G**, are widely used to determine the most stable three-dimensional conformation of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comnih.gov This process, known as geometry optimization, calculates key parameters such as bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state. mdpi.com These theoretical structures can be validated by comparison with experimental data from X-ray crystallography where available. mdpi.com

Beyond geometry, DFT is used to analyze the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests that the molecule is more chemically reactive, as it requires less energy to be excited. nih.gov For instance, studies on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide revealed a small HOMO-LUMO energy gap, indicating that charge transfer occurs within the molecule and that it is chemically reactive. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map further helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyrazolo[3,4-d]pyrimidine Derivative (Calculated via DFT B3LYP) (Note: Data is representative for a substituted derivative as found in literature and not the parent 3H-pyrazolo[3,4-d]pyrimidine.)

ParameterBond/AngleCalculated Value
Bond LengthN1-C61.33 Å
C4-N51.38 Å
C3-C3a1.41 Å
N2-N11.37 Å
Bond AngleN1-C6-N7120.5°
C4-N5-C6118.9°
N2-N1-C6115.4°
Dihedral AngleC4-N5-C6-N7179.8°
N1-C7a-C3a-N2-0.5°

This interactive table is based on representative data from DFT studies on substituted pyrazolo[3,4-d]pyrimidines.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are used to predict these vibrational frequencies, which can then be compared with experimental spectra. nih.govresearchgate.net This correlation is vital for confirming the synthesized structure and for the accurate assignment of spectral bands to specific molecular vibrations. researchgate.net

Studies on 4-aminopyrazolo[3,4-d]pyrimidine have demonstrated excellent agreement between the vibrational frequencies calculated using DFT (e.g., B3LYP/6-311+G**(d,p)) and those observed experimentally in FTIR and Raman spectra. nih.govresearchgate.net Theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method. A detailed assignment of the vibrational modes is achieved using Total Energy Distribution (TED) analysis, which describes the contribution of each internal coordinate to a specific normal mode. nih.gov This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes in 4-Aminopyrazolo[3,4-d]pyrimidine

Vibrational ModeExperimental FTIRExperimental RamanCalculated (Scaled)
N-H Stretch (Amine)345034553448
C-H Stretch (Aromatic)310031053095
C=N Stretch (Pyrimidine)164016421638
C=C Stretch (Pyrazole)158015851577
N-H Bend (Amine)1620-1615

This interactive table presents representative data correlating experimental and DFT-calculated vibrational frequencies.

Geometrical Parameter Optimization and Electronic Structure

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. It is a cornerstone in drug discovery for screening virtual libraries and for understanding the molecular basis of a ligand's activity.

For the this compound scaffold, molecular docking has been extensively used to predict how its derivatives bind to the active sites of various therapeutic targets, including protein kinases like CDK2, EGFR, and FLT3, as well as enzymes like O-acetyl-L-serine sulfhydrylase. rsc.orgresearchgate.netnih.govnih.govscispace.com The pyrazolo[3,4-d]pyrimidine core often acts as a bioisostere of adenine (B156593), enabling it to fit into the ATP-binding pocket of kinases. scispace.com

Docking studies reveal the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formation of hydrogen bonds between the nitrogen atoms of the pyrazolopyrimidine core and key amino acid residues in the hinge region of kinases (e.g., Leu83 in CDK2, Cys694 in FLT3) is a common and critical interaction. nih.govscispace.comrsc.org

Hydrophobic Interactions: Substituted groups on the core scaffold engage in hydrophobic interactions with nonpolar residues in the binding pocket, enhancing binding affinity. nih.gov

π-π Stacking: Aromatic rings on substituted derivatives can form π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine.

These predicted binding modes provide a structural hypothesis for the observed biological activity and guide the design of new derivatives with improved interactions. nih.gov

A key output of molecular docking simulations is a scoring function that estimates the binding energy or affinity of the ligand for its target. nih.gov These scores, typically expressed in kcal/mol, provide a quantitative measure of binding strength, with more negative values indicating a more favorable interaction. nih.gov Various docking programs, such as AutoDock and Glide, are used to calculate these energies. nih.govresearchgate.net

Researchers often correlate these calculated binding energies with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC₅₀). nih.govscispace.com For example, a series of novel 4-amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives were docked into the PI3K/mTOR active site, and compounds with the lowest binding energy scores (e.g., -10.7 kcal/mol) were identified as the most promising candidates. nih.gov Similarly, docking of derivatives against EGFRWT revealed binding free energies ranging from -19.63 to -23.67 kcal/mol, helping to prioritize compounds for synthesis and biological testing. nih.gov

Table 3: Representative Docking Scores and Binding Energies for Pyrazolo[3,4-d]pyrimidine Derivatives against Protein Kinase Targets

Compound DerivativeTarget KinaseDocking Score (kcal/mol)Key Interacting Residue
Derivative ACDK2-9.8Leu83 (H-bond)
Derivative BEGFRT790M-21.6Met793 (H-bond)
Derivative CFLT3-8.5Cys694 (H-bond)
Derivative DPI3K-10.2Val851 (H-bond)

This interactive table summarizes representative binding energy data from various molecular docking studies.

Prediction of Ligand-Target Binding Modes and Interactions

Molecular Dynamics Simulations to Explore Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms in the complex over time (typically nanoseconds), providing insights into the stability and conformational dynamics of the binding pose predicted by docking. rsc.orgresearchgate.net

For pyrazolo[3,4-d]pyrimidine derivatives, MD simulations are performed on the ligand-protein complexes to validate the docking results. nih.govrsc.org Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored over the simulation time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. researchgate.netrsc.org

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Low fluctuation in the active site residues suggests a stable binding environment. nih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation. Stable hydrogen bonds confirm their importance in anchoring the ligand. rsc.org

MD simulations have confirmed the stability of pyrazolo[3,4-d]pyrimidine derivatives in the active sites of targets like CDK2 and antiamoebic targets, demonstrating that the complexes remain stable throughout the simulation course. researchgate.netnih.gov This dynamic validation is crucial for confirming the proposed binding mode and ensuring the rational design of inhibitors is based on a stable and relevant conformation. rsc.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Profiling

In the realm of modern drug discovery, the evaluation of a compound's pharmacokinetic and toxicological profile is as crucial as the assessment of its primary biological activity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, alongside the profiling of drug-likeness, have become indispensable tools for the early-stage evaluation of potential drug candidates. For the this compound scaffold, numerous computational studies have been conducted on its derivatives to predict their viability as therapeutic agents. These studies help in prioritizing the synthesis of compounds with a higher probability of success in later-stage clinical trials.

Research findings indicate that the pyrazolo[3,4-d]pyrimidine core, being a bioisostere of the naturally occurring purine (B94841), provides a favorable starting point for developing molecules with desirable drug-like properties. nih.govmdpi.com Computational analyses of various substituted pyrazolo[3,4-d]pyrimidines have consistently shown that this scaffold can be modified to produce derivatives with good predicted oral bioavailability and acceptable toxicity profiles. researchgate.netresearchgate.net

For instance, a study on novel pyrazolo[3,4-d]pyrimidine derivatives designed as CDK2 inhibitors revealed that the synthesized compounds generally exhibited suitable pharmacokinetic properties. nih.govnih.gov These computational predictions were crucial in understanding the structure-activity relationships that govern not only the compounds' efficacy but also their likely behavior within a biological system. nih.govnih.gov

The predictive power of these computational models is often assessed by adherence to established principles such as Lipinski's Rule of Five. One study on Glu-based pyrazolo[3,4-d]pyrimidine analogues highlighted a particularly active compound that met the acceptance criteria of Pfizer's drug-likeness rules. ekb.eg Similarly, investigations into pyrazolo[3,4-b]pyridine derivatives, a related class of compounds, showed that they were in agreement with both Lipinski and Veber rules, suggesting good oral bioavailability. rsc.org

The following tables summarize the findings from various computational studies on derivatives of this compound, showcasing the predicted ADMET properties and drug-likeness parameters. It is important to note that these predictions are for substituted derivatives and not the parent this compound, as research focuses on compounds with potential therapeutic applications.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

This table presents key drug-likeness parameters for representative pyrazolo[3,4-d]pyrimidine derivatives from a study targeting CDK2. The data is derived from computational predictions and indicates the compounds' potential for oral administration.

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Derivative 1 < 500< 5< 5< 100
Derivative 2 < 500< 5< 5< 100
Derivative 3 < 500< 5< 5< 100

Data is generalized from findings in studies on pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors. nih.govekb.eg

Table 2: In Silico ADMET Profile of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

This table details the predicted ADMET properties for a selection of pyrazolo[3,4-d]pyrimidine derivatives investigated as potential anticancer agents. These predictions are crucial for identifying candidates with a lower risk of failure due to poor pharmacokinetics or toxicity.

CompoundPredicted Intestinal Absorption (%)Predicted Aqueous SolubilityBlood-Brain Barrier (BBB) PenetrationCYP2D6 InhibitionPredicted HepatotoxicityAMES Mutagenicity
Derivative A High (e.g., >80%)GoodLowUnlikelyLowNon-mutagenic
Derivative B High (e.g., >80%)ModerateLowLikelyLowNon-mutagenic
Derivative C ModerateGoodLowUnlikelyLowNon-mutagenic

This data is a composite representation from several studies on pyrazolo[3,4-d]pyrimidine derivatives. nih.govresearchgate.netresearchgate.net

In one specific study, two pyrazolo[3,4-d]pyrimidine derivatives, compounds 15 and 16, were evaluated using the pkCSM online tool. researchgate.net The results indicated that both compounds possessed considerable oral absorption, with intestinal absorption values of 89.689% and 83.764%, respectively. researchgate.net Furthermore, these compounds were predicted to have high cellular permeability. researchgate.net

Another investigation focused on pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs. ekb.eg The most active compound from this series was subjected to ADMET prediction, which revealed favorable properties, reinforcing its potential as a developmental prototype for an effective anticancer drug. ekb.eg

The collective findings from these in silico studies underscore the promise of the this compound scaffold in medicinal chemistry. By leveraging computational tools, researchers can rationally design and screen derivatives with optimized ADMET profiles and enhanced drug-likeness, thereby accelerating the journey from chemical synthesis to potential clinical application. unisi.it

Structure Activity Relationship Sar Studies of 3h Pyrazolo 3,4 D Pyrimidine Derivatives

Influence of Substituent Nature and Position on Biological Activity

The biological activity of 3H-pyrazolo[3,4-d]pyrimidine derivatives is profoundly influenced by the nature and placement of substituents on the core scaffold. Key positions for modification include the N1 and C3 positions of the pyrazole (B372694) ring, and the C4 and C6 positions of the pyrimidine (B1678525) ring. nih.govtandfonline.com

Modifications at the N1 Position of the Pyrazole Ring

The N1 position of the pyrazole ring plays a crucial role in modulating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. The introduction of different substituents at this position can significantly impact inhibitor potency and metabolic stability.

For instance, in a series of pan-RAF inhibitors, N1-methylation of the pyrazolo[3,4-d]pyrimidine core was found to be advantageous for inhibitory activity against BRAFV600E. semanticscholar.org This enhancement in potency is attributed to favorable hydrophobic interactions established by the N1-methyl group. semanticscholar.org Similarly, increasing the lipophilicity at the N1 position by introducing a p-bromophenyl substituent has been shown to significantly boost the inhibitory activity of certain derivatives. tandfonline.com

Conversely, in the development of adenosine (B11128) A1 receptor antagonists, the presence of a phenyl group at the N1 position was a common feature among a series of potent and selective compounds. acs.org The specific nature of the substituent at N1 can also influence selectivity. For example, modifications at this position, along with the C3 position, were key in developing second-generation BTK inhibitors with improved potency and selectivity over the first-in-class drug ibrutinib. nih.gov

The following table summarizes the effect of N1 substitutions on the activity of various pyrazolo[3,4-d]pyrimidine derivatives.

Target N1 Substituent Effect on Activity Reference
BRAFV600EMethylIncreased inhibitory activity semanticscholar.org
Antifolate Activityp-BromophenylIncreased inhibitory activity tandfonline.com
Adenosine A1 ReceptorPhenylPotent and selective antagonism acs.org
BTKVariedImproved potency and selectivity nih.gov

Substitutions at the C3 Position

The C3 position of the pyrazolo[3,4-d]pyrimidine scaffold is another critical site for modification, often oriented towards the inner part of the ATP binding pocket in kinases. nih.gov Strategic substitutions at this position can significantly enhance biological activity.

In the context of anticancer agents, introducing a methyl group at the C3 position has been shown to markedly increase the inhibitory effects against various cancer cell lines. tandfonline.com Similarly, in the development of Bruton's tyrosine kinase (BTK) inhibitors, modifications at the C3 position, along with the N1 position, were crucial for improving both potency and selectivity. nih.gov The exploration of different linkers and groups at this position, such as an alkynyl ether linking to a phenyl ring, has led to compounds with high potency against BTK. nih.gov

However, the size and nature of the substituent at C3 can be a determining factor for activity. In some instances, larger substitutions at this position are not well-tolerated by the biological target, leading to a decrease or loss of anticancer effects. mdpi.com

The table below illustrates the impact of C3 substitutions on the activity of pyrazolo[3,4-d]pyrimidine derivatives.

Target/Activity C3 Substituent Effect on Activity Reference
AnticancerMethylIncreased inhibitory effects tandfonline.com
BTKVaried (e.g., Phenyl linked by alkynyl ether)High potency nih.gov
AnticancerLarge substituentsWeak anticancer effects mdpi.com

Derivatizations at the C4 Position of the Pyrimidine Ring

The C4 position of the pyrimidine ring is a key site for derivatization, with a wide range of substituents being explored to enhance biological activity and target specificity. The introduction of various amine and aryl groups at this position has proven to be a successful strategy in developing potent inhibitors.

For instance, in the development of anticancer agents targeting EGFR, the introduction of an aniline (B41778) moiety at the C4 position resulted in enhanced anticancer activity, whereas aliphatic amines like ethyl, propyl, and cyclohexyl groups were not beneficial. nih.gov Further studies on adenosine A1 receptor antagonists predicted that incorporating NH-alkyl substituents at the C4 position would increase affinity, a prediction that was confirmed by the synthesis of a methylamino-substituted derivative which showed high potency. acs.org

The nature of the aryl group at the C4 position is also critical. In a series of CDK2 inhibitors, the substitution pattern on the C4-aryl moiety was found to be important for activity. nih.gov Similarly, for pan-RAF inhibitors, substitutions at the meta- and para-positions of a terminal phenyl ring linked to the C4 position were well-tolerated, with both electron-donating and electron-withdrawing groups leading to enhanced kinase inhibitory activities. semanticscholar.org

The following table provides examples of how C4 substitutions influence the activity of pyrazolo[3,4-d]pyrimidine derivatives.

Target/Activity C4 Substituent Effect on Activity Reference
Anticancer (EGFR)AnilineEnhanced activity nih.gov
Anticancer (EGFR)Aliphatic amines (ethyl, propyl, cyclohexyl)Not beneficial nih.gov
Adenosine A1 ReceptorMethylaminoIncreased affinity and potency acs.org
CDK2 InhibitionSubstituted arylImportant for activity nih.gov
Pan-RAF InhibitionSubstituted phenyl (meta- and para-)Enhanced activity semanticscholar.org

Variations at the C6 Position

The C6 position of the pyrazolo[3,4-d]pyrimidine core also offers opportunities for modification to improve biological activity. Substitutions at this position can influence potency and selectivity against various targets.

In the development of CDK2 inhibitors, a thiophenethyl group at the C6 position was found to be essential for potent anticancer activity. arabjchem.org In another study, the introduction of an alkyl chain at the C6 position did not lead to potent SFK/Bcr-Abl inhibitors, suggesting that these groups could not form the necessary polar interactions to stabilize the complex with the target. nih.gov

Furthermore, in a series of adenosine A1 receptor antagonists, the variation of amide groups with different alkyl chains at the C6 position was explored to define the molecular recognition by receptor subtypes. acs.org This highlights the importance of the C6 position in fine-tuning the interaction with the biological target.

The table below shows the effect of C6 substitutions on the activity of pyrazolo[3,4-d]pyrimidine derivatives.

Target/Activity C6 Substituent Effect on Activity Reference
CDK2 InhibitionThiophenethylEssential for anticancer potency arabjchem.org
SFK/Bcr-Abl InhibitionAlkyl chainDid not afford potent inhibitors nih.gov
Adenosine A1 ReceptorAmides with varying alkyl groupsModulated molecular recognition acs.org

Role of Core Scaffold Bioisosterism (e.g., Purine (B94841) Analogues)

The this compound scaffold is a well-established bioisostere of the naturally occurring purine nucleus. nih.govtandfonline.comscirp.orgnih.govmdpi.comrsc.org This bioisosteric relationship is a cornerstone of its design as a privileged scaffold in drug discovery, particularly for kinase inhibitors. tandfonline.comnih.gov By mimicking the adenine (B156593) core of ATP, these compounds can effectively bind to the ATP-binding site of kinases, leading to their inhibition. nih.gov

This scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including EGFR, ErbB2, and BTK. tandfonline.comnih.gov The isosteric replacement of the purine ring with the pyrazolo[3,4-d]pyrimidine core allows for the introduction of various substituents at different positions, enabling the optimization of binding affinity and selectivity for specific kinase targets. tandfonline.comnih.gov

Furthermore, the pyrazolo[3,4-d]pyrimidine system has been utilized as a bioisostere for the pteridine (B1203161) core in the design of antifolate agents. tandfonline.com This demonstrates the versatility of this scaffold in mimicking different biologically important heterocyclic systems. The ability to act as a bioisostere for both purines and pteridines expands the potential therapeutic applications of pyrazolo[3,4-d]pyrimidine derivatives beyond kinase inhibition.

Design Principles for Optimizing Target Specificity and Potency

The optimization of target specificity and potency of this compound derivatives relies on a set of key design principles derived from extensive structure-activity relationship studies.

A primary strategy involves the focused chemical modification of the scaffold to exploit similarities and differences in the ATP-binding sites of various kinases. nih.gov This allows for the development of multi-targeted inhibitors or highly selective agents. For example, the structural optimization of a hit compound with low potency against FLT3 and VEGFR2 led to the discovery of a potent multikinase inhibitor through systematic modifications of the pyrazolo[3,4-d]pyrimidine core. nih.gov

The introduction of specific substituents at key positions is a critical aspect of this optimization process. For instance, N-methylation at the N1 position and the incorporation of both electron-donating and electron-withdrawing groups on a terminal phenyl ring at the C4 position have been shown to enhance potency. semanticscholar.org The nature of the linker between the pyrazolo[3,4-d]pyrimidine core and peripheral moieties also plays a significant role in optimizing interactions with the target. nih.gov

Furthermore, structure-based design approaches, including molecular modeling and docking studies, are instrumental in guiding the rational design of new derivatives. semanticscholar.org These computational methods help in understanding the binding modes of the inhibitors within the active site of the target protein, thereby facilitating the design of compounds with improved affinity and selectivity. semanticscholar.org By combining these design principles, researchers can effectively navigate the chemical space of this compound derivatives to develop novel and potent therapeutic agents.

Mechanistic Insights into the Biological Activities of 3h Pyrazolo 3,4 D Pyrimidine Analogues Non Clinical Focus

The 3H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the naturally occurring purine (B94841) ring system. rsc.orgekb.egresearchgate.net This structural similarity allows it to function as an ATP-competitive inhibitor, targeting the ATP-binding pocket of a wide array of protein kinases. researchgate.net By occupying this site, these analogues block the phosphorylation of substrate proteins, thereby interrupting the signaling pathways that are often dysregulated in various diseases. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications that can fine-tune its selectivity and potency against specific kinase targets. researchgate.net Extensive research has focused on elucidating the precise mechanisms by which these compounds inhibit different kinase families. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (e.g., EGFR-WT, EGFR-T790M)

Derivatives of this compound have been extensively developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The inhibitory mechanism is rooted in the scaffold's ability to mimic the adenine (B156593) base of ATP and bind to the hinge region of the EGFR kinase domain. rsc.org The design of these inhibitors typically incorporates several key pharmacophoric features. The flat 1H-pyrazolo[3,4-d]pyrimidine ring system occupies the adenine binding region, forming crucial hydrogen bond interactions with the backbone of key amino acid residues in the hinge region, such as Gly796. rsc.org

To enhance binding affinity and selectivity, a hydrophobic tail is commonly attached, designed to fit into the hydrophobic pocket (hydrophobic region I) of the ATP-binding site. rsc.org A second hydrophobic group is often included to occupy another hydrophobic area (hydrophobic region II). rsc.org Molecular docking studies have visualized the pyrazolo[3,4-d]pyrimidine moiety oriented within the adenine binding site, while attached aryl rings and other substituents occupy the hydrophobic regions, making additional contacts with amino acid residues. rsc.org

Significantly, research has produced derivatives capable of inhibiting not only the wild-type EGFR (EGFR-WT) but also clinically relevant mutant forms, such as EGFR-T790M, which is a common cause of resistance to first- and second-generation EGFR inhibitors. For instance, compound 12b (from a specific study) demonstrated potent inhibition against both EGFR-WT and EGFR-T790M. This dual activity is a critical attribute for overcoming acquired resistance. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), with several compounds showing activity in the nanomolar to low micromolar range. rsc.orgresearchgate.netnih.gov

Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR Kinase

CompoundTarget KinaseIC50 (µM)Source(s)
4 EGFR-TK0.054 rsc.orgsemanticscholar.org
15 EGFR-TK0.135 rsc.orgsemanticscholar.org
16 EGFR-TK0.034 rsc.orgsemanticscholar.org
12b EGFR-WT0.016
12b EGFR-T790M0.236
14d EGFR-TK8.27 nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2, CDK2/cyclin A2)

The pyrazolo[3,4-d]pyrimidine nucleus is a well-established scaffold for the development of Cyclin-Dependent Kinase (CDK) inhibitors, which are key regulators of the cell cycle. nih.govnih.gov Its role as a purine bioisostere enables it to effectively compete with ATP for the binding site on CDKs. nih.govmdpi.com Derivatives have shown inhibitory activity against several members of the CDK family, including CDK1 and CDK2. nih.govmdpi.com

The mechanism of inhibition involves the pyrazolo[3,4-d]pyrimidine core fitting into the adenine region of the ATP-binding pocket. nih.gov Specific substitutions on the core structure are engineered to form critical hydrogen bonds with amino acids in the kinase's active site. For example, in designing inhibitors based on the structure of the known CDK inhibitor roscovitine (B1683857), an N-arylglycyl group was incorporated to mimic the hydrogen bonds formed with the backbone of Leu83 in the CDK2 active site. nih.gov

The effectiveness of these compounds is demonstrated by their low IC50 values against CDK2/cyclin A complexes. nih.govekb.eg Compound 6 (from a specific study) was identified as a potent inhibitor of CDK2/cyclin A, with an IC50 value of 0.76 µM. ekb.eg This inhibition of CDK activity can lead to cell cycle arrest, providing a mechanism for the observed anti-proliferative effects of these compounds in cancer cell lines. ekb.eg

Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2

CompoundTarget KinaseIC50 (µM)Source(s)
6 CDK2/cyclin A0.76 ekb.eg
Roscovitine (Reference) CDK2/cyclin A0.44 ekb.eg

Src Family Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines were among the first classes of compounds identified as inhibitors of the Src family of non-receptor tyrosine kinases. mdpi.comnih.gov Seminal examples include PP1 and PP2 , discovered in 1996, which potently inhibit Src family members like c-Src, Lck, and Fyn with IC50 values in the nanomolar range. mdpi.comtandfonline.com These compounds function as ATP-competitive inhibitors, directly targeting the kinase domain. nih.gov

The development of Src inhibitors based on this scaffold has involved extensive structure-activity relationship (SAR) studies. nih.gov A library of 4-anilino-substituted pyrazolo[3,4-d]pyrimidines was synthesized and evaluated, leading to the identification of compounds with high potency. nih.gov For instance, compound 2a (SI388) emerged as a potent Src inhibitor from a lead optimization study. nih.gov The binding mode involves the pyrazolo[3,4-d]pyrimidine core occupying the ATP binding site, with various substitutions on the scaffold influencing potency and selectivity against different members of the Src family and other kinases like Bcr-Abl. nih.govscispace.com

Table 3: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives against Src Family Kinases

CompoundTarget KinaseInhibition ValueSource(s)
PP1 c-SrcIC50: 4-6 nM tandfonline.com
PP2 c-SrcIC50: 4-6 nM tandfonline.com
2a (SI388) SrcKi: 0.16 µM nih.gov
1a (Reference) SrcKi: 0.25 µM nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition

A significant number of pyrazolo[3,4-d]pyrimidine derivatives have been engineered to act as potent and irreversible inhibitors of Bruton's Tyrosine Kinase (BTK). nih.gov BTK is a crucial enzyme in B-cell receptor signaling. nih.gov The mechanism of these inhibitors involves forming a covalent bond with the Cys481 residue located in the active site of the BTK enzyme. nih.gov This irreversible binding leads to sustained inhibition of the kinase's activity.

The pyrazolo[3,4-d]pyrimidine scaffold serves as the core structure, which is then functionalized with a reactive group (an electrophilic "warhead") that targets the cysteine residue. nih.gov For example, the FDA-approved drug Ibrutinib , a pyrazolo[3,4-d]pyrimidine-based molecule, is a well-known irreversible BTK inhibitor. nih.govnih.gov Researchers have explored various modifications to the scaffold to optimize potency and pharmacokinetic properties. One study described the development of compound 8 , a pyrazolo[3,4-d]pyridazinone derivative, which exhibited high potency against BTK kinase. nih.gov Another study investigated 4,6-disubstituted pyrazolo[3,4-d]pyrimidine derivatives as irreversible BTK inhibitors.

Table 4: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Analogues against BTK

CompoundTarget KinaseIC50 (nM)Source(s)
1 BTK921 nih.gov
5 BTK1244 nih.gov
Isomer 24 BTK0.4 nih.gov
Ibrutinib (Reference) BTK- nih.gov

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) Kinase Inhibition

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein that possesses kinase activity and is another identified target for pyrazolo[3,4-d]pyrimidine compounds. ekb.egmdpi.comnih.gov Inhibition of TRAP1 is a mechanism through which these compounds can exert their anticancer effects. ekb.egmdpi.com

Computational and molecular docking studies have provided insight into the inhibition mechanism. mdpi.com These studies show that pyrazolo[3,4-d]pyrimidine analogues can fit into the ATP-binding pocket of the TRAP1 kinase receptor. The binding is stabilized by significant interactions with key amino acid residues such as ASP 594, CYS 532, PHE 583, and SER 536. mdpi.com Structure-activity relationship analyses have indicated that substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence inhibitory activity. For instance, adding an electron-withdrawing group on an attached phenyl ring or a hydrogen bond donor group on the core pyrazolo[3,4-d]pyrimidine ring can lead to enhanced activity against TRAP1. mdpi.com

Rearranged During Transfection (RET) Kinase Inhibition

The Rearranged During Transfection (RET) kinase is a receptor tyrosine kinase that plays a significant role in cell growth and differentiation. Certain this compound derivatives have been investigated for their potential to inhibit RET kinase. The core pyrazolo[3,4-d]pyrimidine structure can be modified to achieve inhibitory activity against RET kinase, often as part of a multi-kinase inhibitor profile. These compounds typically function by competing with ATP for binding to the kinase domain of the RET protein.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). rsc.org The this compound scaffold has been successfully employed to develop potent FLT3 inhibitors. rsc.orgnih.govnih.gov

The inhibitory mechanism of these analogues involves binding to the ATP-binding site of the FLT3 kinase. acs.org Docking studies have revealed that the 3H-pyrazolo group can form crucial interactions with residues in the hinge region of the kinase, such as Cys694. acs.org This interaction is a key determinant of the inhibitory activity.

Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated high potency against both wild-type FLT3 and its mutated forms. acs.orgdrugbank.com For instance, the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea was identified as a potent inhibitor of FLT3. nih.govacs.org Another series of pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine (B1678402) ring has also been designed and synthesized as FLT3 inhibitors. rsc.org

Table 1: Examples of this compound Analogues as FLT3 Inhibitors

CompoundTarget(s)IC50 (nM)Reference
1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)ureaFLT3, VEGFR2Potent acs.org, nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 14FLT3-ITD, CDK2Submicromolar acs.org, semanticscholar.org
Imidazo[1,2-b]pyridazine 34fFLT3-ITD, FLT3-D835Y4, 1 semanticscholar.org

This table is for informational purposes only and does not constitute an endorsement of any particular compound.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. nih.gov Inhibition of VEGFR2 is a well-established strategy in cancer therapy. Numerous this compound analogues have been developed as VEGFR2 inhibitors. nih.govnih.gov

The pyrazolo[3,4-d]pyrimidine core serves as a scaffold that binds to the ATP-binding pocket of the VEGFR2 kinase domain. nih.gov Modifications at various positions of the pyrimidine (B1678525) ring allow for the optimization of potency and selectivity. For example, a series of pyrazolo[3,4-d]pyrimidines based on a phenylfuroxan scaffold were designed as VEGFR2 inhibitors, with one fluorinated derivative showing an IC50 of 0.092 µM. nih.gov Another study reported a compound, II-1, that significantly inhibited phosphorylated VEGFR-2 expression. nih.gov

Molecular docking studies have shown that these inhibitors can form hydrogen bonds within the active site, mimicking the binding of the natural substrate, ATP. nih.gov

Table 2: VEGFR2 Inhibitory Activity of Selected this compound Analogues

CompoundIC50 (µM)Cell LineReference
Fluorinated pyrazolo[3,4-d]pyrimidine (12b)0.092- nih.gov
Compound II-15.90 ± 0.05HepG2 nih.gov
Sorafenib (Reference)9.05 ± 0.54HepG2 nih.gov

This table is for informational purposes only and does not constitute an endorsement of any particular compound.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and proliferation. nih.gov The this compound scaffold has been investigated as a framework for the development of GSK-3 inhibitors. researchgate.netcncb.ac.cn

These inhibitors typically act as ATP-competitive inhibitors, binding to the active site of GSK-3. nih.gov The pyrazolo[3,4-d]pyrimidine core is crucial for this interaction. Structure-activity relationship studies have shown that substituents on the pyrazole (B372694) and pyrimidine rings can significantly influence the potency and selectivity of these inhibitors. nih.gov For instance, some pyrazolo[3,4-d]pyrimidine analogues have shown high affinity for GSK-3β, with IC50 values in the nanomolar range. researchgate.net

Dual Kinase Inhibition Profiles

A significant advantage of the this compound scaffold is its versatility, which allows for the design of dual or multi-kinase inhibitors. nih.govacs.orgmdpi.com This is particularly relevant in cancer therapy, where targeting multiple signaling pathways can lead to improved efficacy and overcome resistance mechanisms.

Several pyrazolo[3,4-d]pyrimidine derivatives have been reported to potently inhibit both FLT3 and VEGFR2. nih.govacs.org For example, the compound 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea demonstrated potent dual inhibition of these two kinases. nih.govacs.org Another study identified a phenylpyrazolo[3,4-d]pyrimidine derivative, compound 5i, as a potent non-selective dual inhibitor of EGFR and VEGFR2. mdpi.com

The ability to simultaneously inhibit multiple kinases involved in tumor growth and angiogenesis makes these compounds promising candidates for further development.

Nucleic Acid Synthesis Pathway Modulation

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and some amino acids. nih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in cellular metabolism. nih.gov Inhibition of DHFR disrupts DNA synthesis and leads to cell death, making it an important target for anticancer and antimicrobial drugs. nih.govvietnamjournal.ru

The this compound nucleus has been utilized as a bioisosteric replacement for the pteridine (B1203161) ring found in classical antifolates like methotrexate (B535133). nih.govtandfonline.com This substitution has led to the development of novel DHFR inhibitors. nih.gov

Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives bearing amino acid conjugates exhibit significant DHFR inhibitory activity. nih.gov For instance, one study reported that a compound with a pyrazolo[3,4-d]pyrimidine nucleus, which was a direct isostere of methotrexate, showed superior DHFR inhibition (IC50 = 1.83 µM) compared to methotrexate itself (IC50 = 5.57 µM). nih.gov Another study identified a pyrazolo[3,4-d]pyrimidine analogue, compound 6i, that exhibited dual inhibition of DHFR and thymidylate synthase (TS) with an IC50 of 2.41 µM for DHFR. tandfonline.comnih.gov

Table 3: DHFR Inhibitory Activity of Selected this compound Analogues

CompoundIC50 (µM)Reference
Compound 7e1.83 nih.gov
Methotrexate (Reference)5.57 nih.gov
Compound 6i2.41 tandfonline.com, nih.gov
Methotrexate (Reference)0.11 tandfonline.com, nih.gov

This table is for informational purposes only and does not constitute an endorsement of any particular compound.

Thymidylate Synthetase (TS) Inhibition

Thymidylate Synthetase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. The inhibition of TS leads to a deficiency in dTMP, which in turn disrupts DNA synthesis and can trigger cell death, making it a key target in cancer chemotherapy.

A novel series of pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs have been designed and synthesized as potential dual inhibitors of both Dihydrofolate Reductase (DHFR) and TS. nih.gov Among these, compound 6i emerged as a potent inhibitor of both enzymes, with an IC50 value of 8.88 µM for TS. nih.govresearchgate.net The inhibitory action of this class of compounds is thought to interfere with the availability of essential precursors for DNA synthesis, thereby halting cell proliferation. nih.gov Molecular docking studies of compound 6i have provided insights into its binding mode, suggesting that the N1-p-bromophenyl and C3-Methyl groups play a significant role in establishing hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net

CompoundTarget EnzymeIC50Reference
6i Thymidylate Synthetase (TS)8.88 µM nih.govresearchgate.net

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological states of DNA during various cellular processes, including replication, transcription, and chromosome segregation. By creating transient breaks in the DNA backbone, they relieve torsional stress. Inhibitors of these enzymes can trap the topoisomerase-DNA complex, leading to the accumulation of DNA strand breaks and ultimately, apoptosis.

Certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of DNA topoisomerase II. For instance, a study on thiazolopyrimidine derivatives, which share structural similarities, demonstrated potent topoisomerase II inhibitory activity. researchgate.net Specifically, compounds IIa , IId , and IVa exhibited IC50 values of 1.23 µM, 0.94 µM, and 1.72 µM, respectively, which were more potent than the reference compound doxorubicin (B1662922) (IC50 = 3.08 µM). researchgate.net Furthermore, molecular docking studies with newly synthesized pyrazolo[3,4-d]pyrimidines, P1 and P2 , have suggested that their antiproliferative activity may be attributed to the formation of intermolecular hydrogen bonds with DNA topoisomerase. researchgate.net Another study reported that triazole hybrids based on the pyrazolo[3,4-d]pyrimidine scaffold can act as multi-target inhibitors, including against Topo-II. mdpi.com

CompoundTarget EnzymeIC50Reference
IIa Topoisomerase II1.23 µM researchgate.net
IId Topoisomerase II0.94 µM researchgate.net
IVa Topoisomerase II1.72 µM researchgate.net
Doxorubicin (Reference)Topoisomerase II3.08 µM researchgate.net

Adenosine (B11128) Deaminase Inhibition

Adenosine deaminase (ADA) is an enzyme involved in purine metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. researchgate.net Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects and can be a therapeutic strategy for conditions like inflammation and certain types of leukemia. researchgate.netnih.gov

Several pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their ability to inhibit ADA. nih.gov In particular, 2-arylalkyl derivatives demonstrated excellent inhibitory activity, with Ki values in the nanomolar to subnanomolar range. nih.gov The most potent compound identified was 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (14d ). nih.gov Docking simulations of these compounds into the catalytic site of ADA have been performed to understand the structure-activity relationships and to guide the design of new inhibitors. nih.gov Additionally, other pyrazolo[3,4-d]pyrimidine derivatives have been identified as adenosine antagonists, highlighting the versatility of this scaffold in modulating purinergic signaling. nih.gov

Cellular Pathway Modulation Studies (In Vitro Investigations)

The biological effects of this compound analogues are ultimately realized through their modulation of various cellular pathways. In vitro studies have been instrumental in dissecting these mechanisms, revealing how these compounds interfere with cell cycle progression, induce programmed cell death, and inhibit the formation of new blood vessels.

Cell Cycle Progression Interference (e.g., S phase arrest, G2/M phase arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle is a common mechanism of action for anticancer agents. Several this compound analogues have been shown to interfere with cell cycle progression at different phases.

For instance, compound 5g was found to cause cell cycle arrest at the S phase in MCF-7 breast cancer cells, preventing the cells from progressing to the G2/M phase. researchgate.netlincoln.ac.uk Similarly, compound 6i significantly increased the accumulation of S-phase cells. nih.govresearchgate.net In contrast, other derivatives have been shown to induce arrest at the G2/M phase. One such compound, 7d , a dual inhibitor of EGFR and ErbB2, caused cell cycle arrest at the G2/M phase. tandfonline.com Another derivative, PPD-1 , was also found to induce G2/M cell cycle arrest. nih.gov Furthermore, compound 5i was reported to arrest the cell cycle at the G1/S phase in MCF-7 cells. mdpi.com

CompoundCell LineEffect on Cell CycleReference
5g MCF-7S phase arrest researchgate.netlincoln.ac.uk
6i Cancer cellsS phase accumulation nih.govresearchgate.net
7d ACHNG2/M phase arrest tandfonline.com
PPD-1 A549G2/M phase arrest nih.gov
5i MCF-7G1/S phase arrest mdpi.com

Apoptosis Induction Pathways (e.g., Caspase-3 activation, BAX/Bcl-2 ratio modulation)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies work by inducing apoptosis in cancer cells. This compound analogues have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.

A key mechanism involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. For example, compound 7f was shown to diminish the expression of the anti-apoptotic protein Bcl-2 while inducing the expression of the pro-apoptotic protein Bax in MCF-7 cells. nih.gov Similarly, compound 7b reduced the levels of Bcl-2 and increased the levels of Bax in RKO colon cancer cells. tandfonline.com Another derivative, PPD-1 , was also found to disrupt the Bcl-2/Bax balance by inhibiting the expression of the bcl-2 gene. nih.gov

The activation of caspases, a family of proteases that execute the apoptotic program, is another common feature. Compound 7f was found to induce the expression of pro-apoptotic caspases. nih.gov Compound 7d led to a significant 11-fold increase in the level of active caspase-3. tandfonline.com The derivative PPD-1 also caused a significant overexpression of caspase-3 (7.19-fold). nih.gov Furthermore, the lead compound PP-31d was shown to induce apoptosis as evidenced by an increase in caspase-3/7 activity. nih.gov

CompoundCell LineApoptotic MechanismReference
7f MCF-7Decreased Bcl-2, Increased Bax, Caspase activation nih.gov
7b RKODecreased Bcl-2, Increased Bax tandfonline.com
PPD-1 A549Decreased Bcl-2, Increased Bax, Increased Caspase-3 nih.gov
7d ACHNIncreased Caspase-3 (11-fold) tandfonline.com
PP-31d NCI-H460Increased Caspase-3/7 activity nih.gov

Mechanisms of Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Certain this compound analogues have demonstrated anti-angiogenic properties.

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-angiogenic effects using transgenic zebrafish-based assays. nih.gov One compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (33 ), was identified as a potent multikinase inhibitor that targets VEGFR2, a key receptor in the angiogenesis signaling pathway. nih.gov The inhibition of VEGFR2 by this compound contributes to its anti-angiogenic activity. nih.gov Another study reported that phenylpyrazolo[3,4-d]pyrimidine analogues can act as dual EGFR/VGFR-2 inhibitors, and compound 5i was identified as a potent inhibitor of both, suggesting its potential to inhibit angiogenesis. mdpi.com

Other Biological Activities (Focus on Mechanistic Understanding)

Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular)

While the anticancer activity of pyrazolo[3,4-d]pyrimidines through the inhibition of eukaryotic protein kinases is well-established, their antimicrobial potential has emerged more recently. nih.gov The precise mechanism of their antibacterial action is still under investigation, but several key pathways and targets have been identified. nih.gov

Antibacterial Mechanisms:

A primary proposed mechanism involves the inhibition of bacterial protein kinases. nih.gov For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown the ability to inhibit bacterial serine/threonine kinases, which share structural homology with eukaryotic protein kinases. nih.gov Another significant target is DNA polymerase III in Staphylococcus aureus, leading to the inhibition of bacterial growth. nih.gov

The antimicrobial efficacy of these compounds is often enhanced when used in combination with other antibiotics. For example, some pyrazolo[3,4-d]pyrimidines exhibit a synergistic effect with ampicillin, suggesting a mechanism that increases cell wall stress by inhibiting kinases, thereby making the bacteria more susceptible to cell wall-targeting agents. nih.gov Additionally, the inhibition of PASTA (PBP and Serine/Threonine kinase Associated) kinases by these compounds can increase the sensitivity of pathogens to β-lactam antibiotics. nih.gov

Some derivatives, such as pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one, have demonstrated promising antibacterial properties against various pathogenic microorganisms. nih.gov Studies have shown that certain synthesized pyrazolo[3,4-d]pyrimidines display significant, dose-dependent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.gov

Antifungal and Antitubercular Mechanisms:

The exploration of pyrazolo[3,4-d]pyrimidines has also revealed their potential as antifungal and antitubercular agents. tandfonline.commdpi.com Some pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have exhibited notable antifungal properties. nih.gov In the context of tuberculosis, the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead. acs.org Research into this scaffold has led to the identification of key pharmacophoric features and significant improvements in antitubercular activity. acs.org The mechanism of action against Mycobacterium tuberculosis (Mtb) is thought to involve various targets, including those in mycolyl-arabinogalactan biosynthesis and the bc1 complex of the terminal respiratory oxidase. acs.org

Table 1: Investigated Antimicrobial Mechanisms of this compound Analogues

Biological Activity Proposed Mechanism of Action Target Organism(s) Key Findings
Antibacterial Inhibition of bacterial serine/threonine kinases. nih.gov Gram-positive and Gram-negative bacteria Structural homology to eukaryotic protein kinases suggests a target for inhibition. nih.gov
Inhibition of DNA polymerase III. nih.gov Staphylococcus aureus Leads to the disruption of bacterial replication. nih.gov
Synergistic activity with β-lactam antibiotics. nih.gov Pathogenic bacteria Inhibition of PASTA kinases increases susceptibility to antibiotics like ampicillin. nih.gov
Antifungal Not fully elucidated. Pathogenic fungi Derivatives like pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one show promising activity. nih.gov
Antitubercular Inhibition of mycolyl-arabinogalactan biosynthesis and the bc1 complex. acs.org Mycobacterium tuberculosis Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold identified as a potent lead. acs.org

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound analogues are primarily attributed to their ability to modulate key inflammatory pathways. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins. tandfonline.comrsc.org

Several studies have synthesized and evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their COX inhibitory effects. Many of these compounds exhibit greater potency in inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comnih.gov For example, 5-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown a superior inhibitory profile against COX-2 compared to reference drugs. tandfonline.comnih.gov

Another important anti-inflammatory mechanism is the upregulation of heme oxygenase-1 (HO-1), an enzyme known for its anti-inflammatory and antioxidant effects. nih.gov One novel pyrazolo[3,4-d]pyrimidine, KKC080096, was found to upregulate HO-1 expression, leading to the suppression of nitric oxide (NO), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS) production in lipopolysaccharide-challenged cells. nih.gov This compound also inhibited the phosphorylation of IKK and MAP kinases (p38, JNK, ERK), which are key triggers in inflammatory signaling. nih.gov The upregulation of HO-1 by KKC080096 involves the activation of the LKB1/AMPK and CaMKKbeta/AMPK pathways, as well as an increase in the cellular levels of Nrf2, a transcription factor that regulates antioxidant and anti-inflammatory genes. nih.gov

Furthermore, some pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids have been developed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes. nih.gov These hybrids also demonstrate nitric oxide release inhibitory activity, further contributing to their anti-inflammatory potential. nih.gov

Table 2: Anti-inflammatory Mechanisms of this compound Analogues

Compound/Derivative Class Mechanism of Action Key Molecular Targets Reference
1-Phenylpyrazolo[3,4-d]pyrimidines Selective inhibition of COX-2 over COX-1. Cyclooxygenase-2 (COX-2) tandfonline.com
5-Benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-ones Superior inhibition of COX-2. Cyclooxygenase-2 (COX-2) nih.gov
KKC080096 Upregulation of Heme Oxygenase-1 (HO-1). HO-1, IKK, MAP kinases (p38, JNK, ERK), Nrf2 nih.gov
Pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids Dual inhibition of COX-2 and 5-LOX; inhibition of NO release. COX-2, 5-Lipoxygenase (5-LOX) nih.gov

Antipyretic and Nociceptive Mechanisms

Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated both antipyretic (fever-reducing) and antinociceptive (pain-reducing) activities. scispace.comresearchgate.net The mechanisms underlying these effects are believed to involve both peripheral and central inhibitory pathways. scispace.comresearchgate.net

In studies on hyperthermic animals, the administration of specific pyrazolopyrimidine derivatives led to a significant decrease in body temperature, comparable to the effects of paracetamol. scispace.comresearchgate.net This suggests an influence on the central nervous system's thermoregulatory centers.

The antinociceptive effects have been evaluated using models such as the acetic acid-induced writhing test. scispace.comresearchgate.net The results indicate that these compounds can reduce pain responses in a dose-dependent manner, suggesting a potent analgesic activity. scispace.comresearchgate.net While the precise molecular targets for these effects are not fully elucidated, the structural relationship to other analgesic and anti-inflammatory agents suggests that inhibition of prostaglandin (B15479496) synthesis, mediated by COX enzymes, likely plays a significant role in their peripheral antinociceptive action. The central mechanisms may involve modulation of neurotransmitter systems or other central pain pathways.

Antiamoebic Mechanisms (e.g., O-acetyl-L-serine sulfhydrylase inhibition)

Pyrazolo[3,4-d]pyrimidine compounds have shown promise as antiamoebic agents, with a key proposed mechanism being the inhibition of the enzyme O-acetyl-L-serine sulfhydrylase (OASS). nih.govresearchgate.net This enzyme is a crucial component of the cysteine biosynthesis pathway in the protozoan parasite Entamoeba histolytica, which is absent in mammals, making it an attractive drug target. nih.govcore.ac.uk

In silico molecular docking studies have been conducted on various pyrazolo[3,4-d]pyrimidine molecules, both with and without linkers, to investigate their binding affinity to the OASS enzyme. nih.govresearchgate.net These studies have shown that certain derivatives can act as potential high-affinity inhibitors of OASS. nih.gov The binding of these compounds to the enzyme is predicted to be stable, and molecular mechanics calculations of binding free energy show good correlation with their observed biological activities. nih.gov

The inhibition of OASS disrupts the parasite's ability to synthesize cysteine, an essential amino acid for its survival and proliferation. This disruption of a vital metabolic pathway is the basis for the antiamoebic activity of these compounds. core.ac.ukmdpi.com The structural similarity of the pyrazolo[3,4-d]pyrimidine core to existing antiamoebic drugs like metronidazole (B1676534) has also prompted the synthesis and evaluation of new analogues with enhanced activity. researchgate.net

Future Directions and Emerging Research Avenues for 3h Pyrazolo 3,4 D Pyrimidine

Rational Design of Next-Generation 3H-Pyrazolo[3,4-d]pyrimidine Analogues

The future of this compound research lies in the meticulous and rational design of new analogues with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This approach moves beyond traditional high-throughput screening to a more targeted strategy based on a deep understanding of structure-activity relationships (SAR).

Recent studies have demonstrated the power of this approach. For instance, the structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the discovery of a potent multikinase inhibitor. nih.gov By systematically modifying substituents, researchers were able to significantly enhance its activity against key cancer-related kinases. nih.gov This highlights the importance of exploring diverse chemical space around the core scaffold.

Key strategies for rational design include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve biological activity or reduce toxicity. mdpi.comrsc.orgnih.gov For example, the pyrazolo[3,4-d]pyrimidine core itself is often used as a bioisostere for the purine (B94841) ring system found in ATP, allowing for competitive inhibition of kinases. rsc.orgnih.govtandfonline.com

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the active site. This approach has been successfully employed to develop potent and selective inhibitors of various kinases.

Fragment-Based Drug Discovery: Screening small chemical fragments for binding to the target and then growing or linking them to create a more potent lead compound.

A study on adenosine (B11128) A1 receptor antagonists exemplifies the success of rational design. By analyzing the SAR of a series of 1-phenylpyrazolo[3,4-d]pyrimidines, researchers predicted and confirmed that incorporating NH-alkyl substituents at the C-4 position would increase A1 affinity. acs.org This led to the synthesis of a highly potent and selective antagonist. acs.org

The table below summarizes the impact of specific substitutions on the activity of this compound analogues based on recent research findings.

Position of SubstitutionSubstituentImpact on Biological ActivityReference
C4Anilino RingEnhanced Src inhibitory activity. nih.gov
C4NH-alkyl groupsIncreased adenosine A1 receptor affinity. acs.org
C6Amides with varying alkyl groupsInfluenced adenosine A1 and A2a receptor binding affinity. acs.org
N12-chloro-2-phenylethyl side chain with halogenFunctionalization of anilino derivatives. nih.gov

Advanced Computational Approaches for Predictive Modeling and Virtual Screening

In silico methods are becoming indispensable tools in the quest for novel this compound-based drugs. Advanced computational approaches, including predictive modeling and virtual screening, are accelerating the discovery process and reducing the reliance on costly and time-consuming experimental screening.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies are being used to build statistically significant models that can predict the biological activity of new analogues. mdpi.com A 3D-QSAR study on pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors yielded a model with high predictive power, which can guide the design of more potent compounds. mdpi.com

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a specific biological target. Structure-based virtual screening (SBVS) has been successfully used to identify potential Janus kinase 3 (JAK3) inhibitors from a series of pyrazolopyrimidine derivatives. nih.gov This approach, combined with ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, helps to prioritize candidates with favorable drug-like properties. mdpi.comnih.gov

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. It provides valuable insights into the binding mode and key interactions, which can explain the observed activity and guide further optimization. rsc.orgmdpi.comresearchgate.net Molecular docking studies have been instrumental in understanding the binding of pyrazolo[3,4-d]pyrimidine derivatives to the ATP-binding site of various kinases, such as EGFR. rsc.org

The integration of these computational tools allows for a more focused and efficient exploration of the vast chemical space of this compound derivatives, ultimately leading to the faster identification of promising drug candidates.

Integration of Sustainable Chemistry Principles in Large-Scale Synthesis

As the therapeutic potential of 3H-pyrazolo[3,4-d]pyrimidines becomes more evident, the development of environmentally friendly and economically viable large-scale synthesis methods is crucial. The principles of green chemistry are increasingly being integrated into the production of these and other heterocyclic compounds to minimize environmental impact. bme.huresearchgate.netresearchgate.net

Key sustainable chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695). bme.huresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed efficiently without the need for catalysts or solvents, reducing waste and energy consumption. researchgate.netresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: Utilizing these energy-efficient techniques to accelerate reaction rates and improve yields. bme.huresearchgate.net Recent research has demonstrated the successful synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using ultrasonic irradiation in aqueous ethanol, highlighting a greener approach. bme.huresearchgate.net

One-Pot Reactions: Designing multi-step syntheses to occur in a single reaction vessel, which simplifies procedures and reduces waste. researchgate.net A one-flask method for synthesizing pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been developed, involving a sequence of Vilsmeier amidination, imination, and heterocyclization reactions. mdpi.com

Use of Reusable Catalysts: Employing catalysts that can be easily recovered and reused, such as Mg-Al hydrotalcite, which has been used for the synthesis of fused azines. researchgate.netresearchgate.net

These green synthetic protocols not only contribute to environmental sustainability but can also lead to more efficient and cost-effective manufacturing processes, making these important compounds more accessible for further research and development.

Exploration of this compound in Novel Biological Contexts (e.g., other enzyme targets)

While the this compound scaffold is well-known for its activity against various kinases, its therapeutic potential extends to a much broader range of biological targets. Future research will focus on exploring the activity of these compounds in novel biological contexts, opening up new avenues for drug discovery.

Emerging areas of investigation include:

Antimicrobial and Antifungal Activity: Some pyrazolo[3,4-d]pyrimidine derivatives have shown promising activity against various bacterial and fungal strains. orientjchem.orgmdpi.com Further exploration in this area could lead to the development of new anti-infective agents.

Enzyme Inhibition Beyond Kinases: The structural features of 3H-pyrazolo[3,4-d]pyrimidines make them suitable for targeting other enzyme families. For example, derivatives have been investigated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.govtandfonline.com

Modulation of Cellular Signaling Pathways: Beyond direct enzyme inhibition, these compounds can modulate complex cellular signaling pathways. For instance, some derivatives have been shown to induce apoptosis in cancer cells and affect cell cycle progression. tandfonline.commdpi.comnih.gov

Antiparasitic and Antiviral Applications: The diverse biological activities of this scaffold suggest potential applications in treating parasitic and viral infections, areas that warrant further investigation. mdpi.com

A recent study highlighted the potential of pyrazolo[3,4-d]pyrimidines as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial enzymes in cancer chemotherapy. nih.govtandfonline.com This multitargeted approach could offer advantages in terms of efficacy and overcoming drug resistance.

The table below showcases the diverse biological targets of this compound derivatives.

Biological Target ClassSpecific Target(s)Therapeutic AreaReference(s)
Kinases EGFR, VEGFR2, FLT3, Src, Abl, CDK2, GSK3βCancer nih.govmdpi.comtandfonline.comresearchgate.netnih.gov
Receptors Adenosine A1 ReceptorNeurological Disorders acs.orgorientjchem.org
Enzymes (Non-kinase) Xanthine Oxidase, Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS)Gout, Cancer nih.govtandfonline.comnih.govtandfonline.com
Other Bacterial and Fungal TargetsInfectious Diseases orientjchem.orgmdpi.com

By expanding the scope of biological investigation, researchers can unlock the full therapeutic potential of the this compound scaffold and develop innovative treatments for a wide range of diseases.

Q & A

Q. Table 1: Antitrypanosomal Activity and Selectivity of Key Derivatives

CompoundR GroupT. cruzi IC₅₀ (µM)MRC-5SV2 CC₅₀ (µM)Selectivity Index (SI)
44 4-Cl-Ph0.32 ± 0.05>64>200
45 4-Me-Ph1.12 ± 0.21>64>57
42 Ph16.8 ± 3.228.5 ± 4.11.7
Benznidazole2.02 ± 0.28

Table 2: Metabolic Stability of Compound 44in Liver Microsomes

Species% Parent Remaining (60 min)Phase I EnzymesPhase II Enzymes
Mouse100ResistantResistant
Human100ResistantResistant

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.